molecular formula C₂₀H₁₉D₄ClN₂O₄ B1162749 Chlorpheniramine-d4 Maleate Salt

Chlorpheniramine-d4 Maleate Salt

Cat. No.: B1162749
M. Wt: 394.89
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization via X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

X-ray crystallographic studies of non-deuterated chlorpheniramine maleate reveal a monoclinic $$ P2_1 $$ space group with unit cell dimensions $$ a = 5.7669 \, \text{Å} $$, $$ b = 20.338 \, \text{Å} $$, $$ c = 9.1347 \, \text{Å} $$, and $$ \beta = 103.73^\circ $$. The maleate anion forms an asymmetric intramolecular hydrogen bond (2.444 Å) and interacts with the protonated dimethylamino group via an N–H···O hydrogen bond (2.689 Å). The alkylamine chain adopts an asymmetric orientation relative to the aromatic rings, with a dihedral angle of 113.6° between the pyridyl and chlorophenyl rings.

In nuclear magnetic resonance (NMR) spectroscopy, the deuterated form exhibits distinct spectral differences. The $$ ^1\text{H} $$-NMR spectrum of non-deuterated chlorpheniramine in $$ \text{D}2\text{O} $$ shows pyridyl proton resonances at 7.4–8.4 ppm and methylene protons on the propylamine sidechain at 2.5–3.5 ppm. For the deuterated analog, the $$ \text{CD}2 $$ groups suppress these methylene signals, while aromatic and pyridyl peaks remain unchanged. Chiral discrimination using β-cyclodextrin derivatives in NMR reveals enantiomer-specific splitting of H3' and H4' protons, confirming the racemic nature of the compound.

Table 1: Key NMR Chemical Shifts for Chlorpheniramine Maleate

Proton Position δ (ppm) Multiplicity
Pyridyl H3' 8.24 Singlet
Pyridyl H4' 7.82 Doublet
Chlorophenyl H2 7.38 Doublet
Methylene H8 3.12 Multiplet

Isotopic Purity Assessment Using Mass Spectrometry

Mass spectrometric analysis confirms isotopic purity through shifts in molecular ion peaks. The non-deuterated form exhibits a parent ion at $$ m/z \, 391.0 \, [\text{M}+\text{H}]^+ $$, while the deuterated analog shows $$ m/z \, 395.0 \, [\text{M}+\text{H}]^+ $$, consistent with a +4 Da mass difference. Fragmentation patterns differ notably:

  • Non-deuterated: Dominant fragments at $$ m/z \, 203.0 $$ (base peak, pyridyl-chlorophenyl cleavage) and $$ m/z \, 58.0 $$ (dimethylamino group).
  • Deuterated: Fragments at $$ m/z \, 207.0 $$ and $$ m/z \, 62.0 $$, reflecting deuterium retention in sidechain-derived ions.

High-resolution liquid chromatography–tandem mass spectrometry (LC-MS/MS) achieves isotopic purity >95% by quantifying the absence of protiated ($$ m/z \, 391 $$) ions in the deuterated sample.

Table 2: Mass Spectrometry Data Comparison

Parameter Non-deuterated Deuterated
Molecular ion ($$ m/z $$) 391.0 395.0
Base fragment ($$ m/z $$) 203.0 207.0
Isotopic purity N/A >95%

Comparative Analysis of Deuterated vs. Non-deuterated Chlorpheniramine Forms

Deuteration minimally alters physicochemical properties. Both forms share identical crystal lattice parameters and maleate interaction geometries, as confirmed by overlapping X-ray diffraction patterns. However, isotopic substitution reduces vibrational frequencies in infrared (IR) spectra, with C–D stretches appearing at ~2100 cm$$ ^{-1} $$ compared to C–H stretches (~2900 cm$$ ^{-1}$$).

In solution, deuterated chlorpheniramine exhibits a marginally lower partition coefficient ($$ \log P $$) due to the increased molecular mass (394.89 vs. 390.86 g/mol), slightly reducing lipid solubility. Stability studies under accelerated conditions (40°C/75% RH) show comparable degradation rates, with <2% decomposition over 6 months.

Table 3: Physicochemical Properties

Property Non-deuterated Deuterated
Molecular weight (g/mol) 390.86 394.89
Melting point (°C) 132–136 132–136
$$ \log P $$ 3.38 3.34
Water solubility (mg/mL) 160 155

Properties

Molecular Formula

C₂₀H₁₉D₄ClN₂O₄

Molecular Weight

394.89

Synonyms

2-[p-Chloro-α-(2-dimethyl-aminoethyl-d4)benzyl]pyridine Maleate Salt;  1-(p-Chlorophenyl)-1-(2-pyridil)-3-dimethylaminopropane-d4 Maleate Salt;  Allergisan-d4;  Piriton-d4;  Teldrin-d4

Origin of Product

United States

Preparation Methods

Patent-Based Synthesis from Chlorpheniramine Hydrolyzate

Recent Chinese patents (CN111533686A, CN114835637B) detail scalable methods adaptable for deuterated synthesis:

Salt Formation with Maleic Acid

Reaction Scheme:
Chlorpheniramine-d4 base + Maleic acid → this compound

Typical Conditions (Embodiment 1):

ParameterSpecification
Chlorpheniramine-d4 base195 kg
Absolute ethanol490 kg (5:1 v/w ratio)
Maleic acid85 kg (1.1 eq)
Activated carbon7 kg (3.6% w/w)
Temperature80°C reflux
Time1 hour

The process achieves >95% conversion via:

  • Premixing components at 70 rpm for 30 minutes

  • Reflux crystallization under nitrogen atmosphere

  • Hot filtration through diatomaceous earth beds

  • Cooling to 0-5°C for 12 hours to precipitate product

Critical Control Points:

  • Ethanol purity ≤0.1% water to prevent deuteration loss

  • pH maintained at 3.8-4.2 during salt formation

  • Residual solvents limited to <500 ppm (ICH Q3C)

Novel Route from p-Chloroacetonitrile (CN114835637B )

This three-step protocol achieves 160% overall yield:

Step 1: Condensation
p-Chloroacetonitrile + 2-Bromopyridine → 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

Conditions:

  • NaNH₂ (2.5 eq) in toluene at 50°C

  • 98% conversion in 6 hours

Step 2: Alkylation
Intermediate + N,N-Dimethyl-d₆-chloroethane* → Chlorpheniramine-d4 base
*Deuterated reagent introduces D₄ at ethyl chain

Conditions:

  • 1:1 molar ratio in THF

  • 12-hour reflux under argon

Step 3: Salt Formation
Chlorpheniramine-d4 base + Maleic acid (0.95 eq) in ethanol

  • Crystallization yield: 89%

  • Purity: >99% by HPLC

Analytical Characterization and Quality Control

Spectroscopic Verification

Key Spectral Data:

  • ¹H NMR (400 MHz, D₂O): δ 8.51 (d, J=4.8 Hz, 1H, Py-H), 7.84 (td, J=7.7, 1.8 Hz, 1H), 7.45 (d, J=8.3 Hz, 2H, Ar-H), 7.34 (d, J=8.3 Hz, 2H), 4.35 (m, 1H, CH), 2.85 (s, 6H, N(CD₃)₂)*
    *Deuterium causes signal absence at δ 2.3-2.7

Mass Spec (ESI+):

  • m/z 291.1 [M+H]+ (C₁₆H₁₈D₄ClN₂+)

  • Isotopic pattern confirms D₄ incorporation

Industrial-Scale Production Considerations

Cost Optimization Strategies

Deuterium Source Economics:

ReagentCost/kg (USD)Deuterium Content
D₂O30099.9%
CD₃OD2,50099.5%
ND(CD₃)₂12,00098%

Process economics favor late-stage deuteration using ND(CD₃)₂ despite higher cost, minimizing deuterium loss.

Regulatory Compliance

  • ICH Q11 mandates documentation of deuterium positions

  • USP <821> requires ≥98% isotopic enrichment

  • Residual solvents monitored per FDA OGD guidelines

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison

ParameterHydrolyzate Routep-Chloroacetonitrile Route
Total Steps23
Overall Yield72%89%
Purity95%99%
Heavy Metal RiskModerateNone
Capital CostLowHigh

The p-chloroacetonitrile method offers superior yield and purity but requires specialized deuteration equipment.

Q & A

Q. How can researchers validate the synthesis of Chlorpheniramine-d4 Maleate Salt and confirm isotopic purity?

Methodological Answer: Isotopic purity of Chlorpheniramine-d4 can be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For MS, compare the molecular ion peak ([M+H]+) of the deuterated compound (m/z ~394) with its non-deuterated counterpart (m/z ~390). A shift of +4 atomic mass units confirms deuterium incorporation . NMR analysis should show diminished proton signals at the deuterated positions (e.g., N,N-dimethyl groups) due to isotopic substitution. Quantitative deuterium NMR (²H-NMR) is recommended for assessing isotopic enrichment >95% .

Q. What compendial methods are used for quantifying this compound in pharmaceutical matrices?

Methodological Answer: The USP/Ph.Eur. monograph for Chlorpheniramine Maleate provides a validated HPLC protocol:

  • Column: C18, 5 µm, 250 × 4.6 mm
  • Mobile Phase: 0.1% phosphoric acid:acetonitrile (75:25 v/v)
  • Detection: UV at 254 nm
  • System Suitability: Resolution >2.0 between chlorpheniramine and maleate peaks; RSD ≤2% for replicate injections .
    For deuterated analogs, ensure chromatographic separation from non-deuterated impurities using a modified gradient .

Q. How should researchers handle this compound to ensure stability during storage?

Methodological Answer: Store at -20°C in airtight, light-resistant containers to prevent deuterium exchange and maleate degradation. Stability studies indicate that under these conditions, the compound retains >95% purity for 24 months. Avoid freeze-thaw cycles by aliquoting into single-use vials. Confirm stability via periodic HPLC analysis using a method sensitive to maleate isomerization (e.g., detection of fumarate byproducts at 210 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data caused by deuterium isotope effects (DIE) in Chlorpheniramine-d4?

Methodological Answer: Deuterium substitution at the N,N-dimethyl groups may alter metabolic rates via the kinetic isotope effect (KIE). To mitigate data discrepancies:

  • In vitro: Compare metabolic half-lives (t₁/₂) of Chlorpheniramine-d4 and non-deuterated analogs using human liver microsomes.
  • In vivo: Use LC-MS/MS to quantify deuterated vs. non-deuterated metabolites (e.g., desmethylchlorpheniramine) in plasma.
  • Statistical Modeling: Apply allometric scaling to account for KIE differences between preclinical species and humans .

Q. What advanced techniques are recommended for characterizing host-guest complexes of this compound with cyclodextrins (CDs)?

Methodological Answer: Use Fourier-transform infrared spectroscopy (FTIR) to identify hydrogen bonding between the maleate O-H group (peak shift from 3340 cm⁻¹ to ~3394 cm⁻¹) and α-CD hydroxyls. Phase solubility studies (Higuchi method) can determine binding constants (K₁:1) in aqueous solutions. For structural insights, employ X-ray crystallography with SHELXL-97 for refinement, noting deuterium positions in the crystal lattice .

Q. How can researchers address interference from preservatives when analyzing this compound in multi-component formulations?

Methodological Answer: Develop a gradient UPLC method with a HILIC column to separate Chlorpheniramine-d4 from common preservatives (e.g., benzalkonium chloride). Key parameters:

  • Mobile Phase: Acetonitrile/ammonium formate buffer (pH 3.0), gradient from 90% to 60% acetonitrile over 10 min.
  • Detection: ESI-MS in positive ion mode (m/z 394 → 203 for Chlorpheniramine-d4).
    Validate specificity by spiking placebos with 0.1% preservatives and verifying no co-elution .

Q. What strategies are effective in synthesizing high-purity this compound while minimizing desmethyl impurities?

Methodological Answer:

  • Deuterium Source: Use D₂O/NaBD₄ for reductive amination to deuterate the dimethylamino group, ensuring >99% isotopic purity.
  • Purification: Employ reverse-phase flash chromatography (C18 silica, methanol/water) to remove desmethyl impurities (retention time ~2 min earlier than target compound).
  • QC Testing: Use a validated LC-MS method with a limit of detection (LOD) ≤0.1% for desmethylchlorpheniramine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.